molecular formula C18H20F3NO5 B15255478 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate

1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate

Cat. No.: B15255478
M. Wt: 387.3 g/mol
InChI Key: HTXXXLHPBYEURZ-QBFSEMIESA-N
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Description

1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate is a pentanedioate derivative featuring a diethyl ester backbone, a phenylformamido substituent at position 2, and a 2,2,2-trifluoroethylidene group at position 4. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, particularly for complex molecules targeting neurological or metabolic disorders.

The synthesis of such compounds often involves multi-step reactions, including amidation and esterification. For instance, diethyl 3-amino pentanedioate derivatives are frequently utilized as reagents in coupling reactions with fluorinated aromatic systems, as demonstrated in the synthesis of spirocyclic diaza compounds (e.g., Example 337 in ) .

Properties

Molecular Formula

C18H20F3NO5

Molecular Weight

387.3 g/mol

IUPAC Name

diethyl (4Z)-2-benzamido-4-(2,2,2-trifluoroethylidene)pentanedioate

InChI

InChI=1S/C18H20F3NO5/c1-3-26-16(24)13(11-18(19,20)21)10-14(17(25)27-4-2)22-15(23)12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23)/b13-11-

InChI Key

HTXXXLHPBYEURZ-QBFSEMIESA-N

Isomeric SMILES

CCOC(=O)C(C/C(=C/C(F)(F)F)/C(=O)OCC)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CC(=CC(F)(F)F)C(=O)OCC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with structurally related pentanedioate derivatives from diverse pharmaceutical research contexts:

Table 1: Key Structural Features of Pentanedioate Derivatives
Compound Name/Description Substituents (Positions 2 and 4) Notable Functional Groups Hypothesized Impact References
Target Compound 2: Phenylformamido
4: 2,2,2-Trifluoroethylidene
Amide, trifluoroethylidene Enhanced metabolic stability; potential for π-π interactions
Eli Lilly Compound 1 2: (1,1-Dimethylethoxy)carbonyl
4: 3'-p-Chlorophenyl-2'-propenyl
Chlorophenyl, tert-butoxy Increased lipophilicity; possible CYP450 inhibition
Eli Lilly Compound 2 2: (1,1-Dimethylethoxy)carbonyl
4: p-Fluorobenzyl
Fluorobenzyl, tert-butoxy Improved membrane permeability; electron-withdrawing effects
Med. Hochschule Compound A 2: Acetamido-3-(4-phenylmethoxyphenyl)propanoyl Acetamido, benzyl ether Hydrogen bonding capacity; altered solubility
Med. Hochschule Compound B 2: [[3-[(E)-...]phenyl]hydrazinylidene Nitro, hydrazine Electron-withdrawing effects; potential kinase inhibition
Key Observations:

Electron-Deficient Substituents : The target compound’s trifluoroethylidene group at position 4 introduces strong electronegativity, which may reduce oxidative metabolism compared to Eli Lilly’s chlorophenyl or fluorobenzyl analogs . This aligns with trends in fluorinated drug design to prolong half-life .

Amide vs. Carbamate Groups : Unlike Eli Lilly’s tert-butoxycarbonyl (Boc)-protected amines, the target compound’s phenylformamido group at position 2 may facilitate hydrogen bonding with biological targets (e.g., proteases or kinases) .

Solubility and Physical State : Eli Lilly’s analogs are described as "colorless oils," suggesting higher lipophilicity and organic solvent solubility compared to the target compound, which may exhibit crystallinity due to fluorine-induced polarity .

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